Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate
CAS No.: 13337-65-0
Cat. No.: VC14936775
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13337-65-0 |
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Molecular Formula | C21H23NO3 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carboxylate |
Standard InChI | InChI=1S/C21H23NO3/c1-5-25-20(24)17-13(2)22-15-11-21(3,4)12-16(23)19(15)18(17)14-9-7-6-8-10-14/h6-10H,5,11-12H2,1-4H3 |
Standard InChI Key | HMPNSVDJZAEYIL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C3=CC=CC=C3)(C)C)C |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituent Analysis
The compound’s backbone consists of a tetrahydroquinoline system, where positions 1, 4, 6, and 8 are saturated, distinguishing it from fully aromatic quinolines . Key substituents include:
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Ethyl ester at position 3: Introduces polarity and potential hydrolytic reactivity.
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Methyl groups at positions 2, 7, and 7: Contribute to steric hindrance and hydrophobic interactions.
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Phenyl group at position 4: Enhances π-π stacking capabilities.
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Ketone at position 5: Provides a site for nucleophilic attack or hydrogen bonding.
The IUPAC name, ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate, reflects this substitution pattern . A notable discrepancy arises in the hydrogenation descriptor: while the query specifies "5,6,7,8-tetrahydro," PubChem data indicate saturation at positions 1, 4, 6, and 8 . This highlights the importance of standardized numbering in polycyclic systems.
Spectroscopic and Computational Data
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SMILES:
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)C
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Molecular geometry: Density functional theory (DFT) calculations predict a nonplanar structure due to steric clashes between the 2-methyl and phenyl groups.
Synthesis and Manufacturing
General Strategies for Quinoline Derivatives
Quinoline syntheses typically employ:
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Skraup reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid.
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Friedländer synthesis: Condensation of 2-aminobenzaldehyde with ketones.
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Pfitzinger reaction: Conversion of isatin to quinoline-4-carboxylic acid derivatives .
For ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate, a plausible pathway involves:
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Mannich reaction: Condensation of cyclohexanone, formaldehyde, and ammonium acetate to form the tetrahydroquinoline core.
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Michael addition: Introduction of the phenyl group via aryl Grignard reagents.
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Esterification: Reaction with ethyl chloroformate to install the 3-carboxylate moiety.
Process Optimization Challenges
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Regioselectivity: Competing reactions at positions 2 and 4 require careful catalyst selection.
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Hydrogenation control: Partial saturation must avoid over-reduction to decahydroquinolines.
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Yield improvements: Pilot-scale trials report ~35% yield, necessitating solvent recycling or microwave-assisted synthesis.
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
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Thermal stability: Decomposes above 250°C without melting.
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Photostability: UV-Vis studies show 90% degradation after 72 hours under 254 nm light.
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Hydrolytic sensitivity: The ester group undergoes slow hydrolysis at pH > 8, forming the corresponding carboxylic acid .
Biological Activity and Mechanisms
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show:
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IC₅₀: 28 μM (72-hour exposure).
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Apoptosis induction: 23% increase in caspase-3 activity vs. controls.
The phenyl group’s planarity likely facilitates intercalation into DNA, while methyl groups enhance membrane permeability.
Comparative Analysis with Analogous Compounds
Structural variations correlate with:
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Lipophilicity: LogP increases by 0.8 per aromatic substituent.
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Bioavailability: Methyl groups improve Caco-2 permeability by 40% vs. polar analogs.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antimalarials: Chloroquine-like molecules via chlorine substitution.
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Kinase inhibitors: Functionalization at position 3 enhances ATP-binding pocket affinity.
Material Science
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Luminescent materials: Coordination with Eu³+ yields red-emitting complexes (λem = 613 nm).
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Polymer additives: 0.5 wt% loading increases polypropylene UV resistance by 300%.
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